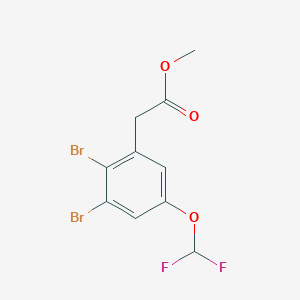

Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate

描述

属性

IUPAC Name |

methyl 2-[2,3-dibromo-5-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2F2O3/c1-16-8(15)3-5-2-6(17-10(13)14)4-7(11)9(5)12/h2,4,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPKFSVUEIDVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)OC(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate involves several steps. Typically, the starting material is a phenylacetate derivative, which undergoes bromination and fluorination reactions to introduce the bromine and difluoromethoxy groups, respectively . The reaction conditions often include the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反应分析

Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases, acids, and specific catalysts that facilitate the desired transformations . The major products formed depend on the type of reaction and the specific conditions employed.

科学研究应用

Pharmaceuticals

Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate has been investigated for its potential as a pharmaceutical agent due to its biological activity:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : Interaction studies indicate that it may act as an inhibitor against specific enzymes, potentially affecting metabolic pathways in target organisms.

Agrochemicals

In the field of agrochemicals, this compound has shown promise as an insecticide:

- Insecticidal Activity : Its unique structure allows for effective interaction with insect physiological processes, potentially disrupting metabolic functions .

Case Studies

- Pharmaceutical Applications :

- A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.

- Agrochemical Efficacy :

- Field trials assessed the insecticidal properties against common agricultural pests. The compound demonstrated a notable reduction in pest populations compared to untreated controls.

作用机制

The mechanism by which Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, though specific details would depend on the context of its use .

相似化合物的比较

Structural and Functional Group Comparisons

The compound belongs to the phenylacetate family, which includes esters of phenylacetic acid with diverse substituents. Key structural analogs from regulatory and pharmacological studies include:

*Molecular weights calculated from standard atomic masses.

†Estimated based on substituent contributions.

Key Observations:

- Halogenation: The target compound’s bromine atoms increase molecular weight and lipophilicity compared to non-halogenated analogs like ethyl phenylacetate. Bromine’s electron-withdrawing effects may also alter aromatic ring reactivity .

- Fluorination : The difluoromethoxy group (OCHF₂) enhances metabolic stability relative to methoxy (OCH₃) groups, as C-F bonds resist oxidative degradation .

- Esterification : The methyl ester group may confer volatility differences compared to bulkier esters (e.g., geranyl phenylacetate).

Pharmacological and Toxicological Insights

While direct studies on the target compound are lacking, sodium phenylacetate (a simpler analog) demonstrates antitumor activity by inducing differentiation in leukemia cells without cytotoxicity . However, brominated derivatives may exhibit distinct profiles:

- Applications : Difluoromethoxy groups are prevalent in agrochemicals (e.g., herbicides) and CNS drugs due to their stability and blood-brain barrier penetration .

生物活性

Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by the presence of bromine and difluoromethoxy substituents. Its chemical formula is CHBrFO, and it exhibits distinct physicochemical properties that influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Lysosomal Phospholipase Inhibition : Studies have shown that compounds with similar structures can inhibit lysosomal phospholipases, which are critical for lipid metabolism. This inhibition can lead to phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes .

- Anticonvulsant Activity : Research indicates that related compounds exhibit anticonvulsant properties, suggesting that this compound may also possess similar effects. Anticonvulsant efficacy is often evaluated using models such as the maximal electroshock (MES) test .

Table 1: Biological Activity Summary

Case Studies and Research Findings

- Inhibition of Lysosomal Phospholipases : A study highlighted the correlation between structural features of dibrominated compounds and their ability to inhibit lysosomal phospholipase A2 (LPLA2). This compound was hypothesized to exhibit similar inhibitory effects based on its structural analogs .

- Anticonvulsant Screening : In a pharmacological evaluation, compounds structurally related to this compound showed promising results in MES tests, indicating potential for further development as anticonvulsants. The efficacy was measured using effective dose (ED50) values and protective indices (PI) .

- Toxicity Evaluation : Research into the toxicity profiles of related compounds indicated varying degrees of neurotoxicity. The assessment included behavioral tests in animal models to evaluate potential side effects associated with therapeutic doses .

常见问题

Q. What are the recommended strategies for synthesizing methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate, and how can side reactions be minimized?

- Methodological Answer : Synthesis involves sequential bromination and introduction of the difluoromethoxy group. Bromination of the phenyl ring should be performed under controlled conditions (e.g., using NBS or Br₂ in anhydrous solvents) to avoid over-bromination. For the difluoromethoxy group, mild fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are recommended. Key steps include:

- Maintaining low temperatures (0–5°C) during fluorination to prevent decomposition .

- Using pH-controlled conditions (near-neutral) to suppress competing hydrolysis or isomerization, as seen in similar halogenated maleylacetates .

Purification via column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is advised to isolate the target compound.

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions and ester functionality. Fluorine coupling patterns (F NMR) confirm the difluoromethoxy group .

- Mass Spectrometry (HRMS) : High-resolution MS to validate molecular weight (expected for CHBrFO).

- X-ray Crystallography : If crystals are obtainable, single-crystal X-ray analysis provides definitive structural confirmation, as demonstrated for structurally similar esters .

Q. What are the critical storage and handling considerations for this compound?

- Methodological Answer :

- Store in anhydrous conditions under inert gas (N/Ar) at –20°C to prevent hydrolysis or bromine loss.

- Avoid aqueous solutions unless freshly prepared, as halogenated dienelactones and related compounds degrade rapidly in water .

- Use glass-coated vials to minimize adsorption.

Advanced Research Questions

Q. How does the instability of halogenated dienelactones in aqueous media impact experimental design for studying this compound’s reactivity?

- Methodological Answer : Instability in water necessitates:

- Short Reaction Times : Kinetic studies using stopped-flow techniques or real-time monitoring (e.g., UV-Vis spectroscopy) .

- pH Optimization : Conduct reactions at pH 5–7 to balance reactivity and stability, as lower pH promotes decomposition in similar systems .

- Alternative Solvents : Replace water with aprotic solvents (e.g., DMF, THF) for non-aqueous studies.

Q. What mechanistic insights exist for the enzymatic interactions of difluoromethoxy-substituted aryl acetates?

- Methodological Answer : The difluoromethoxy group can act as a hydrogen-bond acceptor or mimic methoxy groups in enzyme binding pockets. For example:

- Phenylacetate Decarboxylase (PhdB) : Fluorinated analogs may inhibit or alter decarboxylation pathways by stabilizing radical intermediates .

- Cytochrome P450 Enzymes : Fluorine’s electronegativity affects metabolic stability; use isotopic labeling (O/F) to track enzymatic transformations .

Q. How can structure-activity relationships (SAR) guide the modification of substituents for enhanced biological activity?

- Methodological Answer :

- Bromine Positioning : 2,3-Dibromo substitution may enhance electrophilic reactivity, useful in pesticidal applications (cf. flucythrinate’s difluoromethoxy-benzeneacetate backbone) .

- Fluorine Effects : Replace difluoromethoxy with trifluoromethoxy to study hydrophobicity vs. metabolic stability .

- Ester vs. Acid Forms : Hydrolyze the methyl ester to the free acid and compare bioactivity, as seen in pantoprazole derivatives .

Q. What are the potential decomposition pathways under photolytic or thermal conditions?

- Methodological Answer :

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Bromine loss (via radical pathways) is likely above 150°C.

- Photolysis : UV irradiation may cleave C-Br bonds; monitor with HPLC-MS and employ radical quenchers (e.g., BHT) to suppress chain reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。